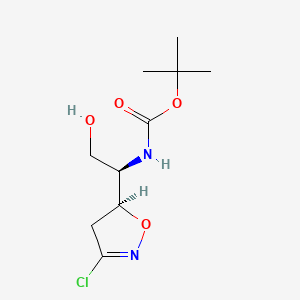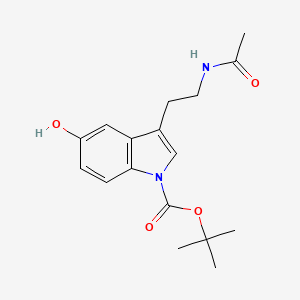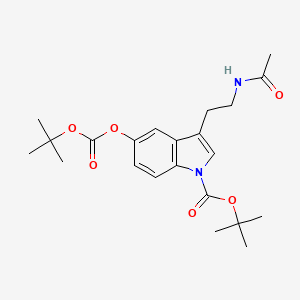
5(6)-CARBOXYNAPHTHOFLUORESCEIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxynaphthofluorescein is a fluorescent dye that belongs to the family of naphthofluoresceins. It is widely used in various scientific fields due to its unique photophysical properties, including high fluorescence quantum yield and photostability. This compound is particularly valuable in biological imaging and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-carboxynaphthofluorescein typically involves the condensation of naphthalene derivatives with fluorescein. One common method includes the reaction of 5(6)-carboxynaphthalic anhydride with fluorescein in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5(6)-Carboxynaphthofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthofluorescein derivatives, which can be further utilized in different applications.
Scientific Research Applications
5(6)-Carboxynaphthofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence spectroscopy.
Biology: Employed in cellular imaging and as a fluorescent probe for detecting biomolecules.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the development of fluorescent sensors and in quality control processes.
Mechanism of Action
The mechanism of action of 5(6)-carboxynaphthofluorescein involves its ability to absorb light and emit fluorescence. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light. This fluorescence emission is utilized in various detection and imaging techniques. The molecular targets and pathways involved include interactions with specific biomolecules, enabling the visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications but different photophysical properties.
Rhodamine: Another fluorescent dye with distinct spectral characteristics.
Naphthofluorescein: A close relative with variations in the naphthalene ring structure.
Uniqueness
5(6)-Carboxynaphthofluorescein is unique due to its high fluorescence quantum yield and photostability, making it particularly suitable for long-term imaging applications. Its ability to undergo various chemical modifications also enhances its versatility in different research fields.
Properties
CAS No. |
128724-35-6 |
|---|---|
Molecular Formula |
C28H18O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
19-hydroxy-13-(3-methylphenyl)-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,5,8,10,12,15,17(22),18,20-decaen-7-one |
InChI |
InChI=1S/C28H18O3/c1-16-3-2-4-19(13-16)26-24-9-5-17-14-20(29)7-11-22(17)27(24)31-28-23-12-8-21(30)15-18(23)6-10-25(26)28/h2-15,29H,1H3 |
InChI Key |
SHYSWDIJAFDQED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5(6)-Carboxynaphthofluorescein in current research?
A1: this compound is primarily utilized as a fluorescent probe in various research applications.
- Colorimetric detection of ion channel activity: This compound acts as an intravesicular pH probe, enabling the colorimetric detection of activity, selectivity, and cooperativity in ion channels like gramicidin A. []
- Monitoring chemical reactions in microdroplets: Researchers have employed this compound alongside CdSe/ZnS quantum dots to monitor chemical reactions within microdroplets in real time using fluorescence spectroscopy. []
- Optical pH sensing: This compound can be conjugated with bovine serum albumin and immobilized for the development of optical pH sensors. []
Q2: How does this compound facilitate the detection of ion channel activity?
A: The mechanism relies on the compound's pH sensitivity. When encapsulated within vesicles, changes in the internal pH, often induced by the transport of ions through channels like gramicidin A, lead to detectable changes in the fluorescence of this compound. This allows researchers to monitor ion channel activity and assess factors like selectivity and cooperativity. []
Q3: Can you elaborate on the use of this compound in microdroplet reactions?
A: In microfluidic systems, this compound serves as a fluorescent reactant alongside CdSe/ZnS quantum dots. By monitoring the fluorescence spectra of these components within individual microdroplets, researchers can track the reaction progress in real-time. This technique allows for investigating the influence of droplet size on reaction kinetics by adjusting flow rates within the microfluidic device. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)

